クリサンテリンB

説明

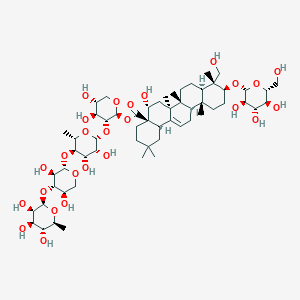

Chrysanthellin B is a triterpenoid saponin derived from the plant Chrysanthellum indicum. It is known for its complex structure and significant biological activities, including hemolytic properties. Chrysanthellin B is part of a broader class of natural products that have garnered attention for their potential therapeutic applications .

科学的研究の応用

Chrysanthellin B has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the structure-activity relationships of saponins.

Biology: Investigated for its hemolytic activity and potential cytotoxic effects on cancer cells.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-diabetic properties.

Industry: Utilized in the development of natural surfactants and foaming agents due to its amphiphilic nature.

作用機序

Target of Action

Chrysanthellin B, a triterpenoid saponin, primarily targets the cell membranes of erythrocytes . The amphiphilic properties of saponins enable them to interact with cell membranes as surface-active molecules .

Mode of Action

Chrysanthellin B interacts with cholesterol in the membranes of erythrocytes, forming pores that destabilize the membrane . This interaction leads to hemolysis, the rupture of red blood cells and the release of their contents into surrounding fluid .

Biochemical Pathways

The compound’s hemolytic activity suggests it disrupts normal cellular processes by destabilizing cell membranes .

Result of Action

The primary result of Chrysanthellin B’s action is hemolysis . This can lead to a variety of effects depending on the context, such as the release of hemoglobin into the bloodstream during intravascular hemolysis .

Action Environment

The action of Chrysanthellin B can be influenced by various environmental factors. For instance, the presence of cholesterol in cell membranes is crucial for the compound’s interaction and subsequent hemolytic activity . .

生化学分析

Biochemical Properties

Chrysanthellin B plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes such as α-amylase, where it exhibits inhibitory activity . This interaction is crucial as it can modulate carbohydrate metabolism. Additionally, Chrysanthellin B interacts with cholesterol in cell membranes, forming pores that destabilize the membrane, leading to hemolysis . These interactions highlight the compound’s potential in modulating metabolic processes and its cytotoxic effects on erythrocytes.

Cellular Effects

Chrysanthellin B exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, Chrysanthellin B’s interaction with cholesterol in erythrocyte membranes leads to hemolysis, indicating its potential cytotoxicity . Furthermore, its inhibitory effect on α-amylase suggests a role in modulating glucose metabolism, which can impact cellular energy production and storage . These effects underscore the compound’s potential in influencing cellular functions and metabolic pathways.

Molecular Mechanism

The molecular mechanism of Chrysanthellin B involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Chrysanthellin B binds to cholesterol in cell membranes, forming pores that disrupt membrane integrity and lead to hemolysis . Additionally, its inhibitory activity on α-amylase involves binding to the enzyme’s active site, preventing substrate access and subsequent carbohydrate breakdown . These mechanisms highlight the compound’s ability to modulate enzymatic activity and cellular processes at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Chrysanthellin B can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that Chrysanthellin B maintains its hemolytic activity over time, indicating its stability in laboratory conditions . Prolonged exposure to the compound may lead to increased cytotoxicity, emphasizing the need for careful monitoring in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of Chrysanthellin B vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as anti-inflammatory and antioxidant activities. At higher doses, Chrysanthellin B can induce hemolysis and other toxic effects . These threshold effects highlight the importance of determining optimal dosages to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

Chrysanthellin B is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate metabolic flux and metabolite levels. Its inhibitory effect on α-amylase suggests a role in carbohydrate metabolism, potentially influencing glucose levels and energy production . Additionally, Chrysanthellin B’s interaction with cholesterol in cell membranes may impact lipid metabolism and membrane dynamics . These interactions underscore the compound’s involvement in key metabolic processes.

Transport and Distribution

Within cells and tissues, Chrysanthellin B is transported and distributed through interactions with transporters and binding proteins. Its amphiphilic nature allows it to interact with cell membranes, facilitating its distribution across different cellular compartments . The compound’s ability to form pores in cholesterol-rich membranes further influences its localization and accumulation within cells . These properties highlight the importance of understanding Chrysanthellin B’s transport mechanisms to optimize its therapeutic potential.

Subcellular Localization

Chrysanthellin B’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s interaction with cholesterol in cell membranes suggests its localization to membrane-rich regions, such as the plasma membrane and endoplasmic reticulum . Understanding these localization patterns is crucial for elucidating Chrysanthellin B’s activity and function within cells.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Chrysanthellin B involves the extraction of saponins from Chrysanthellum indicum. The process typically includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound. Specific reaction conditions, such as temperature and pH, are optimized to ensure the stability and yield of Chrysanthellin B .

Industrial Production Methods: Industrial production of Chrysanthellin B is less common due to its complex structure. advancements in biotechnological methods, including plant cell culture and genetic engineering, are being explored to enhance the production efficiency of this compound .

化学反応の分析

Types of Reactions: Chrysanthellin B undergoes various chemical reactions, including:

Oxidation: The presence of hydroxyl groups in its structure makes it susceptible to oxidation reactions.

Reduction: Reduction reactions can modify the functional groups, potentially altering its biological activity.

Substitution: The glycosidic bonds in Chrysanthellin B can undergo substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Acids and bases for hydrolysis and glycosylation reactions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Chrysanthellin B, each with distinct biological properties .

類似化合物との比較

Chrysanthellin A: Another saponin from Chrysanthellum indicum with similar hemolytic properties.

α-Hederin: A potent oleanane-type saponin with strong hemolytic activity.

Echinocystic Acid: A triterpenoid saponin with a different structural skeleton but similar biological activities.

Uniqueness: Chrysanthellin B is unique due to its specific glycosidic linkages and the presence of multiple hydroxyl groups, which contribute to its distinct biological activities and potential therapeutic applications .

生物活性

Chrysanthellin B, a saponin derived from Chrysanthellum americanum, has garnered attention for its diverse biological activities, particularly in the context of metabolic regulation and neuroprotection. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of the biological activity of Chrysanthellin B.

Chrysanthellin B is classified as a saponin, which are glycosides known for their surface-active properties. The compound's structure contributes to its bioactivity, allowing it to interact with various biological targets.

1. Antidiabetic Effects

Chrysanthellin B has demonstrated potential antidiabetic activity through its ability to inhibit α-glucosidase, an enzyme that plays a crucial role in carbohydrate digestion. The IC50 value of Chrysanthellin B for α-glucosidase inhibition was reported at 153.5 µg/mL , indicating that while it is less potent than some other compounds (e.g., chlorogenic acid at 0.3 µg/mL), it still possesses significant inhibitory effects .

Table 1: IC50 Values for α-Glucosidase Inhibition

| Compound | IC50 (µg/mL) |

|---|---|

| Chlorogenic Acid | 0.3 |

| Luteolin | 0.4 |

| Oleuropein | 3.1 |

| Chrysanthellin B | 153.5 |

| Piperine | 0.9 |

The inhibition of α-glucosidase by Chrysanthellin B suggests that it could be beneficial in managing postprandial blood glucose levels, although further studies are needed to fully elucidate its mechanism of action .

2. Neuroprotective Effects

Research has indicated that extracts containing Chrysanthellin B may have neuroprotective properties, particularly in models of stress-induced cognitive impairment. In a study involving rats subjected to psychological stress, administration of C. americanum extract (which includes Chrysanthellin B) resulted in significant improvements in memory performance and reductions in anxiety-like behaviors .

Table 2: Behavioral Effects of Chrysanthellum Extracts on Cognitive Function

| Treatment Group | Memory Performance (Y-Maze) | Anxiety Levels (Elevated Plus Maze) |

|---|---|---|

| Control | Baseline | Baseline |

| Stress-Induced | Significantly decreased | Increased anxiety |

| Extract Treated | Significantly improved | Reduced anxiety |

These findings suggest that the neuroprotective effects may be attributed to the antioxidant properties of saponins like Chrysanthellin B, which can mitigate oxidative stress in neural tissues .

3. Antioxidant Activity

Chrysanthellin B exhibits strong antioxidant properties, which are essential for protecting cells from oxidative damage. This activity is particularly relevant in the context of chronic diseases where oxidative stress is a contributing factor. Studies have shown that extracts containing Chrysanthellin B can enhance antioxidant enzyme activities while reducing markers of lipid peroxidation .

Case Studies and Clinical Trials

In an exploratory clinical trial involving overweight subjects, supplementation with formulations containing Chrysanthellin B led to significant reductions in postprandial glycemia compared to baseline measurements . This supports the compound's potential role in dietary interventions aimed at managing blood sugar levels.

特性

IUPAC Name |

[(2S,3R,4S,5R)-3-[(2R,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,9R,10S,12aR,14bR)-5-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H94O26/c1-23-34(64)37(67)40(70)48(77-23)82-45-28(62)21-75-47(43(45)73)81-44-24(2)78-49(42(72)39(44)69)83-46-35(65)27(61)20-76-51(46)84-52(74)58-16-15-53(3,4)17-26(58)25-9-10-31-54(5)13-12-33(80-50-41(71)38(68)36(66)29(19-59)79-50)55(6,22-60)30(54)11-14-56(31,7)57(25,8)18-32(58)63/h9,23-24,26-51,59-73H,10-22H2,1-8H3/t23-,24-,26+,27+,28+,29+,30+,31+,32+,33-,34-,35-,36+,37+,38-,39-,40+,41+,42+,43+,44-,45-,46+,47-,48+,49+,50-,51-,54-,55-,56+,57+,58+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNGIVKPPGCCJNP-CWXHWKGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(COC(C2O)OC3C(OC(C(C3O)O)OC4C(C(COC4OC(=O)C56CCC(CC5C7=CCC8C9(CCC(C(C9CCC8(C7(CC6O)C)C)(C)CO)OC1C(C(C(C(O1)CO)O)O)O)C)(C)C)O)O)C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)O[C@H]2[C@@H](CO[C@H]([C@@H]2O)O[C@H]3[C@@H](O[C@@H]([C@@H]([C@@H]3O)O)O[C@@H]4[C@H]([C@@H](CO[C@H]4OC(=O)[C@]56CCC(C[C@@H]5C7=CC[C@@H]8[C@]9(CC[C@@H]([C@@]([C@@H]9CC[C@]8([C@@]7(C[C@H]6O)C)C)(C)CO)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)(C)C)O)O)C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H94O26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1207.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74411-65-7 | |

| Record name | Olean-12-en-28-oic acid, 3-(β-d-glucopyranosyloxy)-16,23-dihydroxy-, O-6-deoxy-α-l-mannopyranosyl-(1→3)-O-β-d-xylopyranosyl-(1→4)-O-6-deoxy-α-l-mannopyranosyl-(1→2)-β-d-xylopyranosyl ester, (3β,4α,16α)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.762 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。